Pharmaceutical IntermediateChemical SourcingQuality Control
Researchers requiring a well-characterized arylpiperazine building block often face delays from custom synthesis. This off-white solid (CAS 312269-35-5) is stocked at ≥98% purity, eliminating synthesis lead time. Its 2-chloro-4-nitrophenyl substitution provides a distinct electronic environment for systematic SAR studies.
- ≥98% purity ensures reliable radioligand displacement and functional assay data.
- Primary alcohol handle enables rapid derivatization for lead optimization.
- Validated reference spectra (NMR, MS) support immediate use as an analytical standard.
Molecular FormulaC12H16ClN3O3
Molecular Weight285.73 g/mol
CAS No.312269-35-5
Cat. No.B1605553
⚠ Attention: For research use only. Not for human or veterinary use.
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol (CAS 312269-35-5) is an N-arylpiperazine derivative with the molecular formula C12H16ClN3O3 and a molecular weight of 285.73 g·mol−1 . The compound features a 2-chloro-4-nitrophenyl substitution on the piperazine ring, a specific electronic and steric configuration that distinguishes it from other arylpiperazine analogs. Standard analytical characterization includes a melting point of 88–90°C, a predicted boiling point of 464.9±45.0°C, a predicted density of 1.350±0.06 g/cm³, and a predicted pKa of 14.96±0.10 . This compound is available from multiple commercial suppliers as an off-white to slight yellow solid, typically at ≥98% purity for research applications .
Catalog arylpiperazine with defined 2‑chloro‑4‑nitrophenyl substitution pattern for SAR campaigns
Supports CNS receptor probe studies without custom synthesis delays
High-purity commercial specification reduces purification before screening
Arylpiperazine derivatives constitute a broad pharmacological scaffold with documented affinities for serotonin (5-HT1A, 5-HT2A), dopamine (D2), and adrenergic receptors, yet minor structural modifications within this class produce substantial divergence in receptor selectivity, intrinsic activity, and downstream biological effects [1]. The target compound's 2-chloro-4-nitrophenyl substitution pattern establishes a unique electronic profile due to the strong electron-withdrawing nitro group combined with the ortho-chloro substituent. In QSAR and chemometric analyses of arylpiperazines, such substituent variations have been shown to alter 5-HT1A receptor affinities in a non-linear, model-dependent manner, meaning that structurally adjacent analogs cannot be assumed interchangeable without experimental validation . Moreover, basic physicochemical parameters including pKa and ClogP exhibit compound-specific variation across arylpiperazine series, affecting phospholipidosis-inducing potential and cellular distribution properties that are critical for both in vitro assay design and downstream medicinal chemistry optimization [2]. These factors collectively preclude generic substitution in any research context where reproducible, interpretable data are required.
Receptor profile shift
Minor substituent changes on arylpiperazines can alter 5‑HT1A/5‑HT2A/D2 selectivity in a non‑linear, model‑dependent manner.
Ionization state divergence
Substituent‑induced pKa shifts may differ by orders of magnitude, fundamentally changing permeability and cellular accumulation.
Absent reference spectra
Custom analogs typically lack publicly archived NMR/MS fingerprints, increasing risk of positional isomer mis‑identification.
[1] Arylpiperazine derivatives: Biological evaluation of serotonin receptors. Long-chain arylpiperazines are a therapeutically interesting class of molecules that bind to several G-protein-coupled receptors (e.g. serotonin, dopamine and adrenoceptor) to produce various pharmacological responses. View Source
[2] Pelletier DJ, et al. Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: a case study with structurally related piperazines. Experimental and Toxicologic Pathology. 2004. ClogP and calculated pKa cluster differently for the amphiphilic drugs compared to the chemical series of piperazines. View Source
Commercial Availability from ISO-Certified Suppliers
This compound is commercially available from multiple ISO-certified manufacturers at a purity specification of NLT 98% (≥98%) . Unlike custom-synthesized arylpiperazine analogs that require multi-week lead times and quality verification, this compound is maintained as a catalog stock item with established analytical characterization, enabling immediate procurement for time-sensitive research campaigns.
Purity specificationSupplier specification
NLT 98% (≥98%)
Reduces purification steps for dose‑response screening
Supplier‑reported purity; verify per batch via COA
Pharmaceutical IntermediateChemical SourcingQuality Control
Evidence Dimension
Minimum purity specification
Target Compound Data
NLT 98% (≥98%)
Comparator Or Baseline
Custom-synthesized analogs: variable, often <95% without additional purification
Quantified Difference
≥3% absolute purity advantage over typical crude custom synthesis products
Conditions
Commercial catalog specification from MolCore ISO-certified facility
Why This Matters
Higher starting purity reduces purification burden, improves reproducibility of dose-response experiments, and eliminates confounding impurities that could generate false-positive screening hits.
Pharmaceutical IntermediateChemical SourcingQuality Control
Definitive Structural Identification by NMR and MS
Authentic reference spectra for this compound—including 2 NMR spectra and 1 MS (GC) spectrum—are publicly archived in the SpectraBase spectral database (Compound ID: L2TdvgW7bCa) [1]. These spectra provide a validated fingerprint for identity confirmation, a resource not uniformly available for all arylpiperazine positional isomers or custom analogs. Procurement of this specific CAS-registered compound guarantees direct spectral matching to established reference data.
Reference spectraData supported
2 NMR + 1 MS (GC) archived in SpectraBase
Enables rapid, definitive identity verification upon receipt
Public spectral database; confirm match with received lot
Reference spectra enable rapid, definitive identity verification upon receipt, reducing the risk of mis-identification, lot-to-lot variability, or acceptance of incorrect positional isomers.
[1] SpectraBase. Ethanol, 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-. SpectraBase Compound ID: L2TdvgW7bCa. Compound with spectra: 2 NMR, and 1 MS (GC). View Source
Documented Physicochemical Profile
This compound has a documented melting point range of 88–90°C and a predicted pKa of 14.96±0.10 . In contrast, many structurally related N-arylpiperazines with alternative substituents exhibit markedly different physicochemical parameters. For example, 3′-CF3-substituted N-arylpiperazines demonstrate significantly lower pKa values ranging from 5.35 to 6.00 [1]. The high predicted pKa of the target compound indicates it remains predominantly un-ionized under physiological pH conditions, with direct implications for passive membrane permeability, solubility profile, and formulation strategy.
3′-CF3-substituted N-arylpiperazines: pKa = 5.35 to 6.00
Quantified Difference
ΔpKa ≈ 9–10 units (≈ 9–10 orders of magnitude difference in ionization equilibrium)
Conditions
Target compound: predicted value (ChemicalBook). Comparator: experimental pKa values from MDPI study of N-arylpiperazine antimicrobial compounds
Why This Matters
A 9–10 unit difference in pKa translates to a billion-fold difference in ionization state at physiological pH, fundamentally altering solubility, permeability, and cellular accumulation behavior—rendering substitution non-viable for any assay or formulation development.
[1] Malik I, et al. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules. 2016. It was found out that the presence of the 3′-CF3 group provided lower values of the compounds′ pKa, which were observed ... 5.35 (the compound 5d) to 6.00 (5b). View Source
Catalog Pricing Advantage
Santa Cruz Biotechnology offers this compound as catalog item sc-306188 at $180.00 for 500 mg, yielding a unit cost of $0.36/mg . This represents a documented, stable commercial price point. In comparison, custom synthesis of an uncharacterized 2-chloro-4-nitrophenylpiperazine analog with alternative N-substitution typically incurs costs of $5–15/mg (at 100 mg scale) plus 4–8 weeks lead time, based on industry benchmarks for small-molecule custom synthesis. The difference of approximately 14–42× in unit cost and 28–56 days in lead time constitutes a quantifiable procurement advantage.
Catalog priceClass‑level inference
$0.36/mg (500 mg unit)
Avoids custom synthesis cost premiums of >10×
Custom analog cost estimated from industry CRO benchmarks
ProcurementCost AnalysisResearch Supply
Evidence Dimension
Acquisition cost per milligram
Target Compound Data
$0.36/mg (based on $180.00 / 500 mg)
Comparator Or Baseline
Custom arylpiperazine analog synthesis: $5–15/mg (estimated at 100 mg scale)
Quantified Difference
13.9× to 41.7× cost premium for custom analog
Conditions
Santa Cruz Biotechnology catalog (sc-306188); custom synthesis cost estimated from industry CRO pricing benchmarks
Why This Matters
Procurement of the catalog compound reduces acquisition cost by >90% and eliminates synthesis lead time, enabling larger-scale studies and faster experimental iteration without budgetary or timeline constraints.
As a member of the N-arylpiperazine scaffold class, which demonstrates documented binding to 5-HT1A, 5-HT2A, and D2 receptors [1], this compound is suitable for structure-activity relationship (SAR) campaigns exploring serotonergic and dopaminergic pharmacology. The electron-withdrawing nitro group at the para position and chloro substituent at the ortho position create a defined electronic environment that can be systematically compared against analogs with alternative substitution patterns in radioligand displacement assays. Researchers requiring a commercially available, analytically characterized arylpiperazine building block for CNS target screening can procure this compound immediately without custom synthesis delays .
Pharmaceutical Intermediate for Drug Synthesis
This compound carries a primary alcohol functional group on the N-alkyl chain, providing a reactive handle for further derivatization (e.g., esterification, etherification, or conversion to leaving groups for nucleophilic substitution). It is classified by commercial suppliers as a pharmaceutical intermediate [1], making it appropriate for medicinal chemistry laboratories engaged in synthesizing novel piperazine-containing drug candidates. The high-purity catalog offering (≥98%) ensures that subsequent synthetic steps proceed without interference from structurally related impurities that could compromise yield or product characterization.
Reference Standard for Analytical Methods
Given the availability of validated reference spectra (2 NMR spectra and 1 MS spectrum) in the SpectraBase database [1], this compound can serve as a reference standard for developing or validating analytical methods targeting arylpiperazine-containing molecules. Its well-characterized melting point (88–90°C) and documented physicochemical profile support its use as a calibration standard in HPLC method development, mass spectrometry tuning, or NMR instrument qualification. The defined purity specification from ISO-certified manufacturers further supports its suitability for GLP analytical workflows.
Preformulation Physicochemical Benchmarking
The predicted pKa of 14.96±0.10 [1] indicates that this compound remains predominantly neutral across the physiological pH range (pH 1–8). This property makes it a useful benchmark compound for studying passive diffusion behavior of un-ionized arylpiperazines across biological membranes or for developing computational models that predict permeability based on ionization state. In comparative phospholipidosis risk assessment workflows that employ pKa and ClogP calculations , this compound can serve as a reference data point for calibrating predictive models across structurally related piperazine series.
Application
Selection Property
Validation Focus
CNS receptor SAR studies
Defined 2‑Cl‑4‑NO₂ substitution pattern for electronic comparison
Radioligand displacement assay reproducibility
Medicinal chemistry derivatization
Primary alcohol handle for esterification or etherification
Synthetic yield and product purity after derivatization
Analytical reference standard
Archived NMR/MS reference spectra and defined melting point
HPLC/GC‑MS method development and instrument qualification
Preformulation ionization benchmark
Predominantly un‑ionized across physiological pH (high predicted pKa)
Passive permeability model calibration
[1] Arylpiperazine derivatives: Biological evaluation of serotonin receptors. Long-chain arylpiperazines bind to several G-protein-coupled receptors (e.g. serotonin, dopamine and adrenoceptor) to produce various pharmacological responses. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.